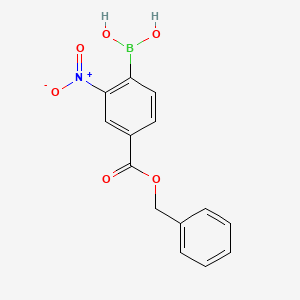
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid
Overview
Description
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are known to form reversible covalent bonds with biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with lectins and other carbohydrate-binding proteins, making it useful in studying carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition . Additionally, this compound can act as a molecular probe for detecting and quantifying carbohydrates and other biomolecules in complex biological samples . This compound’s ability to form stable complexes with target molecules makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with a half-life of several hours . It can undergo hydrolysis and other degradation processes over time, which may affect its efficacy and potency . Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect the pentose phosphate pathway, influencing the production of NADPH and ribose-5-phosphate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum and Golgi apparatus, where it interacts with enzymes involved in protein glycosylation . Additionally, it can localize to the mitochondria, affecting mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Introduction of Nitro Group: A nitration reaction is performed to introduce the nitro group at the desired position on the phenyl ring.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using a suitable protecting reagent, such as benzyl chloroformate, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and protection reactions, followed by efficient purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
(4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the nitro and benzyloxycarbonyl groups.
(4-Nitrophenyl)boronic Acid: Similar to (4-((Benzyloxy)carbonyl)-2-nitrophenyl)boronic acid but lacks the benzyloxycarbonyl group.
(4-Benzyloxycarbonylphenyl)boronic Acid: Similar but without the nitro group.
Uniqueness
This compound is unique due to the presence of both the nitro and benzyloxycarbonyl groups, which provide additional functionalization options and reactivity compared to simpler boronic acid derivatives. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(2-nitro-4-phenylmethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-7-12(15(18)19)13(8-11)16(20)21/h1-8,18-19H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPSHLUESXPJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397473 | |
| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-58-0 | |
| Record name | {4-[(Benzyloxy)carbonyl]-2-nitrophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
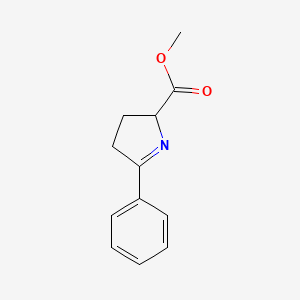
![1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B1274310.png)

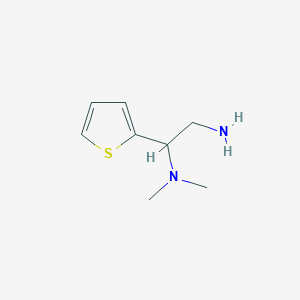


![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)
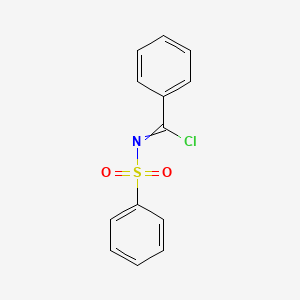

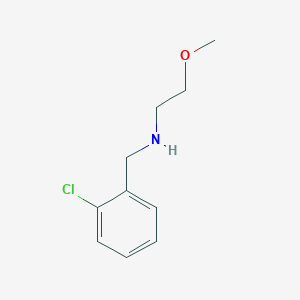
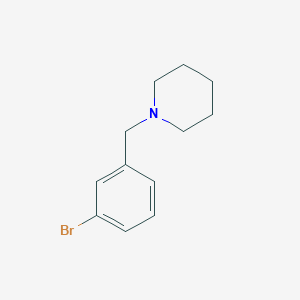
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)
